molecular formula C18H17N5O2 B2936488 N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2418717-51-6

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2936488
CAS RN: 2418717-51-6
M. Wt: 335.367
InChI Key: AECWDWXRZBXVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-0610 has been shown to have potent anti-tumor activity in preclinical models and is currently being evaluated in clinical trials.

Mechanism Of Action

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the suppression of gene expression of oncogenes and other genes involved in cancer progression and inflammation. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to selectively inhibit the activity of BET proteins, with minimal effects on other epigenetic regulators.
Biochemical and Physiological Effects:
N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to have potent anti-tumor activity in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects in preclinical models, suggesting potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

The advantages of using N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide in lab experiments include its potent anti-tumor activity and selective inhibition of BET proteins. Its favorable pharmacokinetic profile also makes it a good candidate for in vivo studies. However, one limitation of using N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide is that it may not be effective in all cancer types, and further research is needed to determine its optimal use in different contexts.

Future Directions

There are several future directions for research on N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to enhance the anti-tumor activity of these treatments in preclinical models, suggesting potential benefits in the clinic. Another future direction is in the development of biomarkers to predict response to N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide. BET proteins have been shown to be upregulated in certain cancer types, and identifying patients who are likely to respond to N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide could improve patient outcomes. Finally, further research is needed to determine the optimal dosing and scheduling of N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide in clinical trials, as well as its potential long-term effects on patients.

Synthesis Methods

The synthesis of N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been described in the literature. The method involves the reaction of 4-amino-3-nitrobenzoic acid with propionyl chloride to yield 4-(propionylamino)benzoic acid. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 4-bromo-5,6-dimethylpyrimidine-2-carboxylic acid using standard peptide coupling reagents to yield N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide.

Scientific Research Applications

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast and prostate cancer. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing cell cycle arrest and apoptosis. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects in preclinical models, suggesting potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-4-14(24)22-13-7-5-12(6-8-13)18(25)23-17-15-10(2)11(3)21-16(15)19-9-20-17/h4-9H,1H2,2-3H3,(H,22,24)(H2,19,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECWDWXRZBXVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)NC(=O)C3=CC=C(C=C3)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(prop-2-enamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.